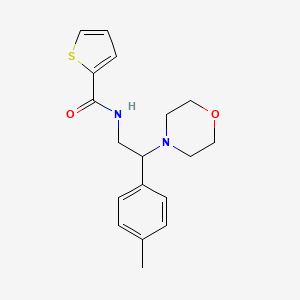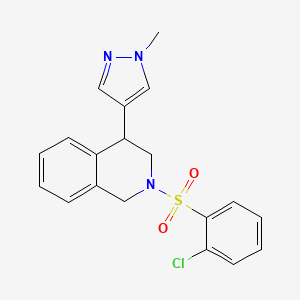
Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate” is a potassium salt of a carboxylate that contains a cyclobutane ring and a pyridine ring . The presence of these functional groups could potentially give this compound interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclobutane ring, possibly through a [2+2] cycloaddition reaction, followed by the introduction of the pyridine ring . The carboxylate group could then be introduced through a variety of methods, such as nucleophilic acyl substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclobutane ring, a pyridine ring, and a carboxylate group . The cyclobutane ring is a four-membered carbon ring, which is known to have significant ring strain. The pyridine ring is a six-membered ring with one nitrogen atom, which is aromatic and relatively stable. The carboxylate group is a common functional group in organic chemistry, characterized by a carbon double-bonded to an oxygen and single-bonded to another oxygen, which is in turn bonded to a metal ion, in this case, potassium .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylate group and the pyridine ring . The carboxylate group is a good nucleophile and can participate in a variety of reactions, while the pyridine ring can act as a base and nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carboxylate group could make this compound polar and capable of forming hydrogen bonds, which would influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Nanostructured Potassium-Organic Frameworks
A study introduced a non-redox-metal potassium metal-organic framework (K-MOF) based on pyridine-2,6-dicarboxylic acid for use as an organic anode in potassium-ion batteries. This framework demonstrated exceptional electrochemical performance, offering a promising solution for long-cycle life potassium-ion batteries (PIBs) with a high average specific capacity and excellent capacity retention over 300 cycles (Li, Wang, Li, & Zhang, 2020).
Biomass Pyrolysis Enhancement
Research on the effect of potassium on the pyrolysis of biomass components (cellulose, xylan, and lignin) revealed that potassium can significantly influence the pyrolysis process, enhancing the formation of char for cellulose while reducing it for lignin. This effect also increases the production of valuable pyrolysis products like furans, aldehydes, and ketones, showing potential for improved biomass conversion technologies (Fan, Gu, Wang, Yuan, Chen, & Luo, 2020).
Synthesis and Applications of α-Quaternary Proline Derivatives
The study on the intramolecular diastereoselective arylation of N-Carboxamido Proline Ester Enolates highlighted the synthesis of α-aryl hydantoin derivatives of substituted prolines. This process demonstrates the utility of potassium enolates in organic synthesis, potentially useful for developing new pharmaceuticals and materials (Maury & Clayden, 2015).
Organic Anodes for Potassium-Ion Batteries
Another study explored the use of potassium salts of para-aromatic dicarboxylates as organic anodes for potassium-ion batteries. These compounds, specifically potassium terephthalate (K2TP) and potassium 2,5-pyridinedicarboxylate (K2PC), exhibited clear and reversible discharge and charge platforms, promising for the development of cost-effective and efficient K-ion batteries (Deng, Pei, Fan, Ma, Cao, Li, Jin, Wang, & Li, 2017).
Luminescent Lanthanide-Based Probes
The development of lanthanide complexes for the detection of nitroaromatic compounds in water was demonstrated using a mixed pyridyl–carboxylate ligand. These complexes offer selective sensing capabilities, particularly for detecting 2,4,6-trinitrophenol, highlighting their potential application in environmental monitoring and security (Khullar, Singh, Das, & Mandal, 2019).
Wirkmechanismus
Target of Action
Compounds with a similar pyridin-2(1h)-one structure have been found to be effective inhibitors of the tropomyosin receptor kinase (trk) fusion, a form of oncogenic kinase that has been clinically validated as an important anti-tumor target .
Mode of Action
Similar compounds have been shown to inhibit trk signaling in cells, thereby suppressing the vitality of trk-dependent cells . This suggests that “Potassium 1-(pyridin-2-yl)cyclobutane-1-carboxylate” might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
Given the potential target of action, it is plausible that the compound could affect pathways related to cell growth and proliferation, particularly in the context of cancer cells .
Result of Action
Based on the potential target of action, it can be inferred that the compound might lead to the suppression of cell vitality, particularly in cells that are dependent on trk signaling .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve studying its reactivity and potential applications . For example, if this compound shows promising biological activity, it could be studied as a potential drug candidate. Alternatively, if it shows interesting reactivity, it could be studied as a potential catalyst or reagent in organic synthesis .
Eigenschaften
IUPAC Name |
potassium;1-pyridin-2-ylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.K/c12-9(13)10(5-3-6-10)8-4-1-2-7-11-8;/h1-2,4,7H,3,5-6H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQHEYOWOLIHKR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)
![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2828407.png)
![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)

![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)
![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)
![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828419.png)

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2828422.png)

![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)
